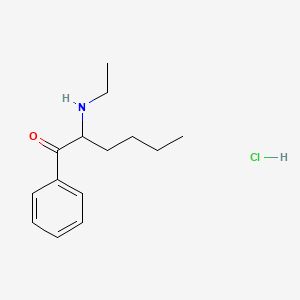

2-(Ethylamino)-1-phenylhexan-1-one hydrochloride

Description

Properties

IUPAC Name |

2-(ethylamino)-1-phenylhexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-3-5-11-13(15-4-2)14(16)12-9-7-6-8-10-12;/h6-10,13,15H,3-5,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEXBCQZZPXSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC=CC=C1)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18410-62-3 | |

| Record name | N-Ethylhexedrone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018410623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYLHEXEDRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH93PZ33WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Two-Step α-Bromination and Amine Condensation

The most widely documented method for synthesizing cathinones, including N-ethylhexedrone, involves a two-step process:

-

α-Bromination of 1-phenylhexan-1-one :

The ketone precursor undergoes bromination at the α-carbon using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) in anhydrous dichloromethane (DCM) or diethyl ether. This step generates α-bromo-1-phenylhexan-1-one, a reactive intermediate.Reaction conditions:

-

Amine Substitution and Salt Formation :

The α-bromo intermediate reacts with ethylamine in a polar aprotic solvent (e.g., acetonitrile or tetrahydrofuran) under reflux. The free base is precipitated and converted to the hydrochloride salt using hydrochloric acid (HCl).Key parameters:

Single-Step Reductive Amination

An alternative single-step method employs reductive amination, where 1-phenylhexan-1-one reacts directly with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This method bypasses the bromination step but requires stringent pH control (pH 6–7) and inert atmospheres to prevent side reactions.

Advantages :

-

Fewer purification steps

-

Reduced byproduct formation

Disadvantages :

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors (CFRs) are employed to enhance heat and mass transfer, reducing reaction times and improving yields. Key features include:

-

Microchannel reactors : Enable precise temperature control (±1°C) and rapid mixing.

-

Automated pH adjustment : Critical for reductive amination routes.

-

In-line analytics : Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress in real time.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours |

| Yield | 60–75% | 75–85% |

| Purity | 90–95% | 95–98% |

| Energy Consumption | High | Low |

Purification and Analytical Validation

Recrystallization

The crude product is purified via recrystallization from ethanol or acetone. Ethanol yields larger crystals with higher purity (98–99%), while acetone minimizes residual solvent content.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-phenylhexan-1-one hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.

Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-(Ethylamino)-1-phenylhexan-1-one hydrochloride has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-1-phenylhexan-1-one hydrochloride involves its interaction with the central nervous system. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced alertness, energy, and euphoria. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its pharmacological effects .

Comparison with Similar Compounds

Physicochemical Properties :

- Purity : Typically exceeds 98% in analytical samples .

- Solubility: Demonstrates good solubility in dichloromethane (CH₂Cl₂), methanol (MeOH), and water (H₂O) .

- Storage : Stable at room temperature under controlled conditions .

Pharmacological Profile: N-Ethylhexedrone acts as a central nervous system (CNS) stimulant by increasing synaptic concentrations of dopamine and norepinephrine, akin to methamphetamine .

Comparison with Structurally Similar Compounds

Alkylamino-Substituted Cathinones

These compounds share the cathinone backbone (β-keto phenethylamine) but differ in the alkyl substituent on the amino group.

Key Differences :

- Substituent Effects: The butyl group in Butylhexedrone increases molecular weight and may prolong duration of action compared to ethyl or methyl groups . Dimethylamino substitution (α-Dimethylaminohexanophenone) alters electronic properties, possibly affecting receptor binding .

Pyrrolidine and Cyclohexanone Derivatives

These compounds diverge further in structure but share functional group similarities.

Structural Impact :

- Ring Systems: Alpha-PHP’s pyrrolidine ring enhances rigidity and may improve receptor affinity compared to linear alkylamines . Cyclohexanone derivatives (e.g., ) lack the phenyl group, reducing aromatic interactions critical for cathinone activity .

Analytical and Pharmacokinetic Data

Analytical Techniques :

Biological Activity

2-(Ethylamino)-1-phenylhexan-1-one hydrochloride, commonly referred to as N-Ethylhexedrone, is a synthetic cathinone that has garnered attention for its psychoactive properties and potential therapeutic applications. This compound is structurally related to other stimulants and has been primarily studied in research contexts for its pharmacological effects.

- Molecular Formula : C14H22ClNO

- Molecular Weight : 253.79 g/mol

- CAS Number : 18410-62-3

N-Ethylhexedrone acts primarily as a stimulant, influencing the central nervous system by modulating neurotransmitter levels, particularly dopamine and norepinephrine. Its mechanism resembles that of other stimulants, leading to increased synaptic concentrations of these neurotransmitters, which can result in heightened alertness and euphoria.

Biological Activity Overview

The biological activity of N-Ethylhexedrone has been documented through various studies and case reports. Below are key findings regarding its effects:

Pharmacological Effects

- Stimulant Properties : In animal models, doses ranging from 4 to 64 mg/kg have induced excitation and stereotypic behaviors, indicating significant stimulant activity.

- Neurotransmitter Interaction : Research indicates that N-Ethylhexedrone increases dopamine levels in the brain, similar to other known stimulants .

Toxicological Profile

N-Ethylhexedrone has been associated with various adverse effects:

- Common Side Effects : Users report symptoms such as dry mouth, visual disturbances, tachycardia, hypertension, and hyperthermia .

- Severe Cases : A case study documented a fatal intoxication involving N-Ethylhexedrone, where symptoms included severe agitation, hyperthermia (>40°C), and eventual cardiac arrest .

Case Studies

Several case studies highlight the compound's impact on health:

- Case Report in the UK :

- Emergency Department Admission :

- Toxicology Reports :

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and effects observed in different studies:

| Study/Case Report | Dosage (mg/kg) | Effects Observed | Outcome |

|---|---|---|---|

| Animal Model | 4 - 64 | Excitation, stereotypies | Behavioral changes noted |

| UK Case Report | Not specified | Visual hallucinations, agitation | Severe complications; death |

| ED Admission | Not specified | Hyperthermia, tachycardia | Cardiac arrest post-treatment |

Q & A

Q. What are the recommended methods for synthesizing 2-(Ethylamino)-1-phenylhexan-1-one hydrochloride in a laboratory setting?

Synthesis typically involves condensation reactions between phenylhexanone precursors and ethylamine derivatives under controlled acidic conditions. Key steps include:

- Reflux in anhydrous solvents (e.g., ethanol or dichloromethane) to facilitate amine-ketone interactions.

- Acid-catalyzed hydrochloride salt formation using HCl gas or concentrated hydrochloric acid.

- Purification via recrystallization from ethanol or acetone to isolate the crystalline product.

Safety protocols, such as using fume hoods and PPE, are critical due to volatile reagents .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent positions .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect trace impurities .

- X-ray Crystallography : Resolve crystal packing and stereochemical details using refinement programs like SHELXL .

- Elemental Analysis : Verify molecular composition (C, H, N, Cl) .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Segregate halogenated waste and consult certified disposal services for compliance with environmental regulations .

- Storage : Keep in airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

- Refinement Software : Use SHELXL for high-resolution data refinement, incorporating restraints for disordered atoms or thermal motion .

- Cross-Validation : Compare results with complementary techniques like powder XRD or DFT-based computational modeling to validate lattice parameters.

- Temperature-Dependent Studies : Analyze thermal ellipsoids to distinguish static disorder from dynamic motion .

Q. What considerations are necessary for designing pharmacokinetic studies given the compound’s structural analogs?

- Structural Analog Analysis : Compare with arylcyclohexylamines (e.g., Fluorexetamine hydrochloride) to predict metabolic pathways and bioavailability .

- In Vitro Assays : Use hepatic microsomes or cell-based models to assess CYP450-mediated metabolism.

- Dosage Optimization : Conduct dose-response studies in animal models, adjusting for logP values and plasma protein binding .

Q. How should researchers address regulatory discrepancies in multi-jurisdictional studies involving this compound?

- Compliance Checks : Verify local controlled substance lists (e.g., Schedule I in Alabama, WV Legislature regulations) to ensure legal possession and use .

- Documentation : Maintain detailed records of synthesis quantities, storage, and disposal for audit purposes.

- Permit Acquisition : Apply for DEA or equivalent licenses if required for import/export .

Q. What methodologies assess the compound’s stability under various storage conditions?

Q. How can researchers design experiments to study structure-activity relationships (SAR) for novel derivatives?

- Substituent Variation : Synthesize derivatives with modified alkylamino chains or halogenated phenyl groups to evaluate binding affinity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., NMDA or serotonin transporters).

- In Vitro Binding Assays : Compare IC₅₀ values using radioligand displacement studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.